2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-3-29-18-10-4-15(5-11-18)19-12-13-21-23-24-22(26(21)25-19)30-14-20(27)16-6-8-17(28-2)9-7-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFSWDCLZRJTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Substitution Reactions:
Thioether Formation: The final step involves the formation of the thioether linkage, which can be accomplished by reacting the triazolopyridazine intermediate with a suitable thiol under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to ring opening or hydrogenation products.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents under appropriate conditions (e.g., acidic or basic) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyridazine derivatives or hydrogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
The compound exhibits potential anticancer properties, primarily due to its ability to inhibit specific kinases that are often overactive in cancer cells. Research has shown that derivatives of triazoles and pyridazines can effectively target cancer cell proliferation pathways.
Antimicrobial Properties
Studies have indicated that similar compounds containing triazole and pyridazine moieties possess significant antimicrobial activity. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Analgesic Effects
Research into derivatives of this compound suggests analgesic properties, particularly through studies involving acetic acid-induced writhing tests in animal models. The presence of the triazole ring is linked to pain relief mechanisms.
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit enzymes such as xanthine oxidase and butyrylcholinesterase. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like gout and Alzheimer's disease.
Case Study 1: Anticancer Mechanism
A study focusing on the kinase inhibition properties of triazolo-pyridazine derivatives found that these compounds can effectively disrupt signaling pathways involved in tumor growth. The specific interactions of the compound with target kinases were elucidated using molecular docking studies, demonstrating a strong binding affinity.
Case Study 2: Antimicrobial Evaluation
Another study synthesized several derivatives based on this compound and tested them against a range of bacterial strains. Results indicated that certain modifications enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts.
Mechanism of Action
The mechanism of action of 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The triazolopyridazine core can bind to active sites of enzymes or receptors, while the aromatic substituents can enhance binding affinity and specificity.
Comparison with Similar Compounds
Triazole Derivatives with Varying Aromatic Substituents
Compound A: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from )
- Key Features : Difluorophenyl and phenylsulfonyl groups replace ethoxy/methoxyphenyl substituents.
- Synthesis : Utilizes sodium ethoxide and α-halogenated ketones, similar to the inferred method for the target compound. The phenylsulfonyl group may increase polarity compared to ethoxy substituents .
- Implications : Fluorine atoms enhance metabolic resistance, while sulfonyl groups improve solubility.
Compound B : 2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (from )
- Key Features: Replaces the thioether linkage with an oxygen atom and substitutes ethanone with ethanamine.
- Toxicity: Classified under GHS for acute oral toxicity, skin corrosion, and respiratory irritation. The ethanamine group may contribute to higher reactivity compared to the ethanone moiety .
- Bioactivity: Amino groups often enhance receptor binding, but toxicity risks limit therapeutic applications.
Compound C : Pyrazoline derivative with benzothiazole and methoxyphenyl groups (from )
- Key Features : Pyrazoline core instead of triazolopyridazine, linked to a benzothiazole ring.
Functional Group Analysis
Pharmacological and Toxicological Profiles
- Target Compound : Methoxy and ethoxy groups likely improve blood-brain barrier penetration, but thioethers may pose oxidative stress risks.
- Compound B : Demonstrates acute toxicity, emphasizing the need for structural optimization in drug design .
Biological Activity
The compound 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 423.46 g/mol. The structure features a triazolo-pyridazine core linked to an ethoxyphenyl and methoxyphenyl moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have focused on the anticancer properties of triazolo-pyridazine derivatives. For instance, compounds similar to the target compound have been evaluated for their inhibitory effects on c-Met kinase, which is often overexpressed in various cancers. A notable study demonstrated that derivatives exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound's mechanism of action involves the inhibition of c-Met kinase activity, which plays a crucial role in tumor growth and metastasis .
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. The results suggest that the compound can effectively bind to the active site of c-Met kinase, supporting its potential as an anticancer agent .
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions starting from readily available precursors. The method typically includes:
- Formation of Triazole Ring : Using appropriate reagents to cyclize the precursor into a triazole structure.
- Thioether Formation : Introducing a thioether linkage with a sulfur-containing reagent.
- Final Coupling Reaction : Attaching the methoxyphenyl group through acylation or similar reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the synthesized compound .
Pharmacological Studies
In vitro studies have shown that compounds related to 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone exhibit moderate cytotoxicity against various cancer cell lines while demonstrating selectivity towards cancer cells over normal cells . The findings highlight the potential for developing targeted therapies based on this scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
